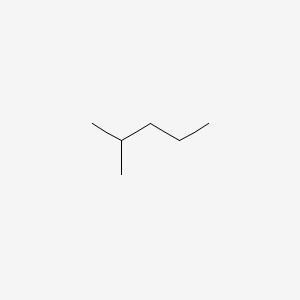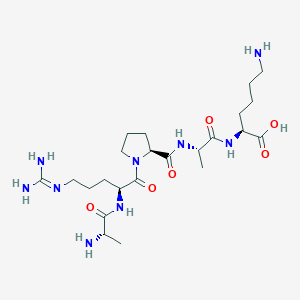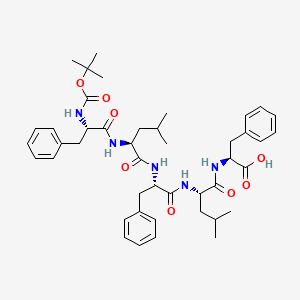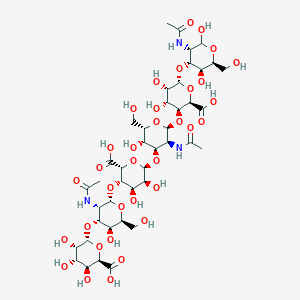
1,4-二乙炔基-2,5-二甲基苯
描述
1,4-Diethynyl-2,5-dimethylbenzene is a derivative of benzene where two acetylene groups are substituted at the 1 and 4 positions, and two methyl groups are at the 2 and 5 positions. This compound serves as a monomer for various polymerization reactions and is a key component in the synthesis of conductive polymers and bimetallic complexes with potential electronic applications .
Synthesis Analysis
The synthesis of 1,4-diethynylbenzene derivatives typically involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is a stepwise process starting from dibromobenzene derivatives . The synthesis of related compounds, such as 1,4-diethynyl-2,5-bis-nonyloxy-benzene, follows a similar pathway, indicating the versatility and reliability of this synthetic approach for producing diethynylbenzene derivatives with various substituents .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structures of diethynylbenzene derivatives, revealing unique monomer packings that influence their solid-state polymerization behavior . The molecular structure of these compounds is crucial for their reactivity and the properties of the resulting polymers, as seen in the case of poly(1,4-diethynyl-2,5-dibutoxybenzene), which exhibits a polydiyne structure .
Chemical Reactions Analysis
1,4-Diethynyl-2,5-dimethylbenzene can undergo various coupling reactions, including oxidative coupling polymerization, which leads to polymers with high molecular weight and specific structural features such as polydiyne chains . The solid-state polymerization of diethynylbenzene derivatives is highly dependent on their crystal structures, as demonstrated by the different polymer yields observed upon gamma irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethynylbenzene derivatives are influenced by their molecular structure and substituents. For instance, the introduction of alkoxy groups can affect the packing and intermolecular interactions in the solid state, as seen in the case of 2,5-dialkoxy-1,4-diethynylbenzene derivatives . The electrical properties, such as conductivity and photoconductivity, are also determined by the nature of the repeating units in the polymer chain . Additionally, the optical properties, including UV absorption and polarization spectroscopy, provide insights into the electronic structure and transition moment directions, which are essential for understanding the potential applications of these materials in electronic devices .
科学研究应用
1,4-脱氢苯中的自旋态研究
Lockhart 和 Bergman (1981) 的研究探索了 1,4-脱氢苯的自旋态,包括源自 1,4-二乙炔基-2,5-二甲基苯之类的二乙炔基烯烃。他们利用自旋相关效应和 VPC-MS 分析等方法得出结论,1,4-脱氢苯在高温下产生的产物主要来自双自由基的单重态 (Lockhart & Bergman, 1981)。
银吸附原子表面化学
Liu 等人 (2016) 证明了使用 1,4-二乙炔基-2,5-二甲基苯在 Ag(111) 表面上稳定银吸附原子。这项研究强调了该化合物创建有序的银吸附原子二维阵列的能力,这一发现对材料科学和纳米技术具有重要意义 (Liu 等人,2016)。
表面聚合
Eichhorn、Heckl 和 Lackinger (2013) 研究了 1,4-二乙炔基苯在 Cu(111) 表面上的聚合。他们的发现与表面化学和材料科学领域相关,特别是对于共价网络和纳米结构的制造 (Eichhorn 等人,2013)。
辐射诱导聚合
Hagihara 等人 (1986) 研究了结晶二乙炔基苯衍生物的辐射诱导聚合,包括 1,4-二乙炔基苯。他们的工作有助于理解受晶体结构影响的固态聚合过程 (Hagihara 等人,1986)。
星形聚合物的合成
Minaki、Kanki 和 Masuda (2003) 在星形聚合物的合成中使用了 1,4-二乙炔基-2,5-二甲基苯,这是一种在聚合物化学中创造具有特定性质的材料的重要技术 (Minaki 等人,2003)。
属性
IUPAC Name |
1,4-diethynyl-2,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-5-11-7-10(4)12(6-2)8-9(11)3/h1-2,7-8H,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELAPHCQGFQIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#C)C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethynyl-2,5-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



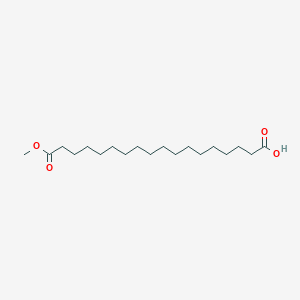
![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)
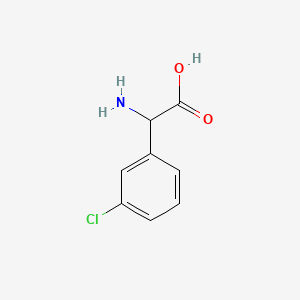
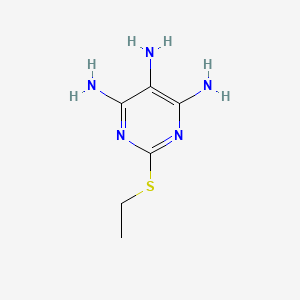
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)

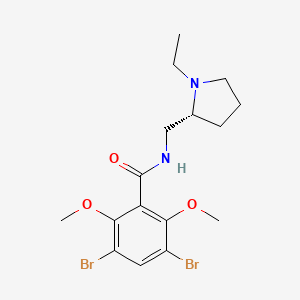
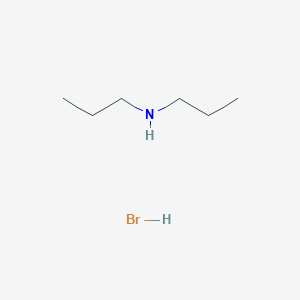
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)

